2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

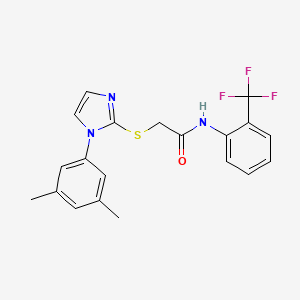

The compound 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a heterocyclic molecule featuring:

- A 1H-imidazole core substituted with a 3,5-dimethylphenyl group at the 1-position.

- A thioether linkage connecting the imidazole to an acetamide moiety.

- A 2-(trifluoromethyl)phenyl group as the N-substituent on the acetamide.

Properties

IUPAC Name |

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3OS/c1-13-9-14(2)11-15(10-13)26-8-7-24-19(26)28-12-18(27)25-17-6-4-3-5-16(17)20(21,22)23/h3-11H,12H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBKTZRULIVUTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring and the introduction of the thioether linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the imidazole ring can be synthesized through a condensation reaction involving an aldehyde and an amine, followed by cyclization. The thioether linkage is then introduced using a thiol reagent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing imidazole and trifluoromethyl groups.

Biology: It may serve as a probe for studying biological processes involving imidazole-containing compounds.

Medicine: The compound’s unique structure could make it a candidate for drug development, particularly for targeting specific enzymes or receptors.

Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the thioether linkage can facilitate interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole/Benzimidazole Core

(a) Benzimidazole Analogues ()

- Compound W1 (): 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide

- Compound 2 (): N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide

Comparison : The target compound’s imidazole core may offer metabolic advantages over benzimidazoles (smaller size, reduced lipophilicity), while the trifluoromethyl group balances electron-withdrawing effects and stability compared to nitro or chloro substituents.

(b) Imidazole Derivatives with Modified Acetamide Chains ()

- Compound in : 2-[2-({2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-fluorobenzyl)acetamide Key differences: Includes a hydroxymethyl group on the imidazole and a 4-fluorobenzyl substituent. Implications: The hydroxymethyl group may enhance solubility, while fluorobenzyl could influence target selectivity .

- Compound in : 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole

Comparison : The target compound’s thioacetamide chain and trifluoromethyl group likely improve hydrogen-bonding capacity and membrane permeability relative to these analogues.

Heterocyclic Acetamide Derivatives ()

- Compounds 9a–9e (): Triazole-thiazole-acetamide hybrids (e.g., 9a: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide) Key differences: Replace imidazole with triazole and thiazole rings. Activity: Triazoles enhance metabolic resistance, while thiazoles contribute to π-π stacking in target binding .

- Compound in : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Key differences: Features a thiazole ring and dichlorophenyl group.

Comparison : The target compound’s imidazole-thioacetamide scaffold may offer superior selectivity for imidazole-binding enzymes (e.g., cytochrome P450 isoforms) compared to thiazole or triazole derivatives.

Research Implications and Gaps

- Synthesis : The target compound may be synthesized via carbodiimide-mediated coupling (as in ) or nucleophilic substitution reactions.

- Biological Testing : Prioritize assays for elastase, kinase, or protease inhibition based on structural analogs ().

- Optimization : Explore substitutions at the imidazole 4/5 positions (cf. ) to modulate activity and pharmacokinetics.

Biological Activity

The compound 2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a novel imidazole derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C19H18F3N3OS

- CAS Number : 851468-05-8

The biological activity of the compound is primarily attributed to its ability to interact with specific cellular targets, including enzymes and receptors involved in cancer progression. The imidazole ring is known for its role in modulating various biological pathways, including those related to cell proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes associated with cancer cell metabolism.

- Modulation of Signaling Pathways : It may alter signaling pathways that lead to increased apoptosis in cancer cells.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| MDA-MB-468 (Breast) | 0.87 | 84.83 |

| HCT-116 (Colon) | 0.80 | 81.58 |

| PC-3 (Prostate) | 0.67 | 90.47 |

| A549 (Lung) | 1.20 | 78.00 |

These results suggest that the compound exhibits significant antiproliferative effects across multiple cancer types, indicating its potential as a broad-spectrum anticancer agent .

Case Studies and Research Findings

-

Study on Apoptosis Induction :

A study demonstrated that treatment with the compound led to a significant increase in apoptosis markers in MDA-MB-435 melanoma cells, indicating its role in promoting programmed cell death through caspase activation . -

Molecular Docking Studies :

Molecular docking studies revealed strong binding affinities between the compound and target proteins involved in cancer progression, suggesting a rational basis for its observed biological activity . -

In Vivo Efficacy :

In animal models, administration of the compound resulted in reduced tumor growth rates compared to controls, further supporting its potential as an effective anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.